molecular formula C9H18O3 B13934259 1-(Methoxymethoxy)cyclohexanemethanol

1-(Methoxymethoxy)cyclohexanemethanol

Cat. No.: B13934259
M. Wt: 174.24 g/mol
InChI Key: PEDDRTQBLXVJQV-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)cyclohexanemethanol is a cyclohexane derivative featuring a hydroxymethyl group and a methoxymethoxy (-OCH₂OCH₃) substituent on the cyclohexane ring. The methoxymethoxy group enhances polarity and may influence solubility and reactivity compared to simpler cyclohexanemethanol derivatives.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

[1-(methoxymethoxy)cyclohexyl]methanol

InChI

InChI=1S/C9H18O3/c1-11-8-12-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3

InChI Key

PEDDRTQBLXVJQV-UHFFFAOYSA-N

Canonical SMILES

COCOC1(CCCCC1)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Methoxymethoxy)cyclohexanemethanol typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethoxy)cyclohexanemethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methoxymethoxy)cyclohexanemethanol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(Methoxymethoxy)cyclohexanemethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, the methoxymethoxy group can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions. The cyclohexane ring provides structural stability and influences the compound’s reactivity and solubility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-(Methoxymethoxy)cyclohexanemethanol and structurally related cyclohexane derivatives.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(Methoxymethoxy)cyclohexanemethanol Not provided C₉H₁₈O₃ ~174.23 (calculated) -OH, -OCH₂OCH₃ Likely synthetic intermediate
Cyclohexanemethanol 100-49-2 C₇H₁₄O 114.19 -OH Solvent, fragrance precursor
4-Methyl-1-cyclohexanemethanol 34885-03-5 C₈H₁₆O 128.21 -OH, -CH₃ (cis/trans isomers) Industrial solvent, research use
[1-(4-Chlorophenyl)cyclohexyl]methanol 95266-30-1 C₁₃H₁₇ClO 224.73 -OH, -C₆H₄Cl (aromatic substitution) Pharmaceutical intermediate
2,4-Dimethylcyclohexanemethanol Not provided C₉H₁₈O 142.23 (calculated) -OH, -CH₃ (2,4-positions) Fragrance ingredient (IFRA-regulated)

Structural Features

  • This group may act as a protecting group for alcohols in synthetic pathways . 4-Methyl-1-cyclohexanemethanol exhibits steric effects from the methyl group, influencing its conformational stability (cis/trans isomerism) . [1-(4-Chlorophenyl)cyclohexyl]methanol combines aromatic chlorination with a cyclohexane backbone, enhancing lipophilicity for pharmaceutical applications .

Physical and Chemical Properties

  • Boiling/Melting Points: Cyclohexanemethanol (CAS 100-49-2) has a boiling point of 197–199°C, while 4-Methyl-1-cyclohexanemethanol (CAS 34885-03-5) likely has a higher boiling point due to increased molecular weight and branching . The methoxymethoxy derivative is expected to have intermediate volatility due to polar ether-oxygen interactions.
  • Solubility: The methoxymethoxy group may improve water solubility compared to non-polar derivatives like 2,4-dimethylcyclohexanemethanol. However, cyclohexanemethanol itself is only sparingly soluble in water (1.3 g/L at 20°C) .

Environmental Impact

  • However, polar substituents like methoxymethoxy may enhance biodegradability compared to fully non-polar analogs.

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